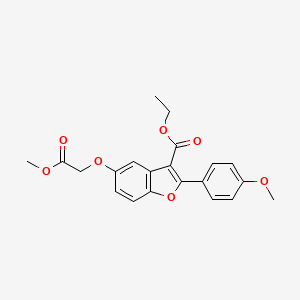

![molecular formula C19H20FN3O3S2 B2844907 4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide CAS No. 851800-23-2](/img/structure/B2844907.png)

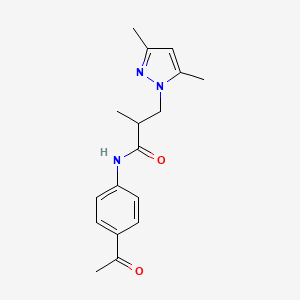

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This typically includes the compound’s systematic name, its synonyms, and its structural formula. The description may also include the compound’s DrugBank Accession Number if it’s a pharmaceutical .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions of the reaction, and the yield .Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, the products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves analyzing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Sulfonamides, including those incorporating fluorophenyl groups, have been extensively studied for their antimicrobial properties. For instance, research has shown that Schiff bases derived from sulfanilamide and other sulfonamides exhibit potent antifungal, antibacterial, and antiprotozoan activities against pathogens such as Cryptococcus neoformans, Brucella suis, and Leishmania donovani chagasi (Ceruso et al., 2015). These findings suggest that the chemical structure, including the fluorophenyl moiety, could contribute significantly to the antimicrobial efficacy of these compounds.

Cancer Research

In cancer research, sulfonamide derivatives have been identified as potential therapeutic agents due to their ability to inhibit tumor-associated carbonic anhydrases, which are enzymes involved in cancer progression. Studies have reported the synthesis and anticancer activity of pentafluorobenzenesulfonamide derivatives, indicating that fluorine substitution on aromatic rings enhances the drug profile, including inducing caspase-dependent apoptosis in cancer cells (Sittihan et al., 2021). This suggests that derivatives like the one could be explored for anticancer properties.

Enzyme Inhibition

Sulfonamide compounds are also known for their role as enzyme inhibitors, particularly carbonic anhydrases, which are involved in various physiological functions. The inhibition of carbonic anhydrases by sulfonamide-based compounds, including those with fluorophenyl groups, has applications in treating conditions such as glaucoma, epilepsy, and even as potential anticancer agents by targeting tumor-associated isozymes (Ilies et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSPCXJWTCJUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)

![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)

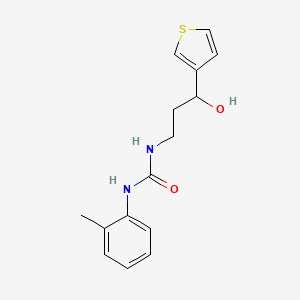

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)